N-(3,4-Dichloro-6-oxocyclohexa-2,4-dien-1-ylidene)-4-nitrobenzamide
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Overview
Description
N-(3,4-Dichloro-6-oxocyclohexa-2,4-dien-1-ylidene)-4-nitrobenzamide is a synthetic organic compound characterized by its unique chemical structure, which includes dichloro, oxocyclohexa, and nitrobenzamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-Dichloro-6-oxocyclohexa-2,4-dien-1-ylidene)-4-nitrobenzamide typically involves multi-step organic reactions. The starting materials often include chlorinated cyclohexadienones and nitrobenzamides. Common synthetic routes may involve:
Chlorination: Introduction of chlorine atoms into the cyclohexadienone ring.
Condensation: Formation of the imine linkage between the chlorinated cyclohexadienone and the nitrobenzamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include:
Catalysis: Use of catalysts to enhance reaction rates.
Purification: Techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-Dichloro-6-oxocyclohexa-2,4-dien-1-ylidene)-4-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of nitro groups to amines.
Substitution: Replacement of chlorine atoms with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
N-(3,4-Dichloro-6-oxocyclohexa-2,4-dien-1-ylidene)-4-nitrobenzamide has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of N-(3,4-Dichloro-6-oxocyclohexa-2,4-dien-1-ylidene)-4-nitrobenzamide involves its interaction with molecular targets and pathways. This may include:
Binding to Enzymes: Inhibition or activation of specific enzymes.
Interaction with Receptors: Modulation of receptor activity.
Pathway Modulation: Influence on cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(3,4-Dichloro-6-oxocyclohexa-2,4-dien-1-ylidene)-4-nitrobenzamide include:
Chlorinated Cyclohexadienones: Compounds with similar chlorinated ring structures.
Nitrobenzamides: Compounds with similar nitrobenzamide groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique chemical and biological properties.
Properties
CAS No. |
921198-77-8 |
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Molecular Formula |
C13H6Cl2N2O4 |
Molecular Weight |
325.10 g/mol |
IUPAC Name |
N-(3,4-dichloro-6-oxocyclohexa-2,4-dien-1-ylidene)-4-nitrobenzamide |
InChI |
InChI=1S/C13H6Cl2N2O4/c14-9-5-11(12(18)6-10(9)15)16-13(19)7-1-3-8(4-2-7)17(20)21/h1-6H |
InChI Key |
DXRIABORRZDIGZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)N=C2C=C(C(=CC2=O)Cl)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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